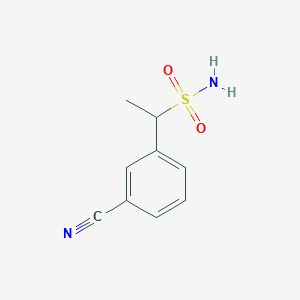

1-(3-Cyanophenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

1-(3-cyanophenyl)ethanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-7(14(11,12)13)9-4-2-3-8(5-9)6-10/h2-5,7H,1H3,(H2,11,12,13) |

InChI Key |

YNNUGVYEYVKYOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 3 Cyanophenyl Ethane 1 Sulfonamide

Precursor Synthesis and Reactivity Profiles

The most common and direct precursor for the synthesis of sulfonamides is the corresponding sulfonyl chloride. rsc.org The preparation and reactivity of 1-(3-cyanophenyl)ethane-1-sulfonyl chloride are therefore critical steps in the synthetic pathway.

The synthesis of aryl sulfonyl chlorides can be approached through several established methods, though each carries its own set of advantages and limitations. nih.gov

Traditional Methods: Conventional approaches often rely on the chlorosulfonylation of aromatic rings or the diazotization of anilines. rsc.org However, direct chlorosulfonylation of a substituted arene like 3-ethylbenzonitrile (B1329685) could lead to issues with regioselectivity and may be incompatible with the nitrile functional group under the harsh acidic conditions.

Oxidative Chlorination: A more versatile strategy involves the oxidative chlorination of sulfur-containing precursors, such as thiols or disulfides. This method avoids the harsh conditions of direct chlorosulfonylation. nih.govorganic-chemistry.org For the target molecule, a plausible route would involve the synthesis of a corresponding thiol, 1-(3-cyanophenyl)ethane-1-thiol, followed by oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org Environmentally friendly protocols for this transformation have been developed using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents. rsc.org

Palladium-Catalyzed Approaches: Modern organometallic chemistry offers milder alternatives. A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under gentle conditions, exhibiting significant functional group tolerance. nih.gov This approach could be adapted for the synthesis of the target precursor, potentially starting from 3-(1-bromoethyl)benzonitrile (B1529453) and a suitable boron source.

| Method | Starting Material Example | Key Reagents | Conditions | Advantages | Disadvantages |

| Oxidative Chlorination | 1-(3-cyanophenyl)ethane-1-thiol | N-Chlorosuccinimide (NCS), H₂O₂/SOCl₂ | Mild | High functional group tolerance | Requires synthesis of thiol precursor |

| Palladium-Catalysis | 3-(1-Bromoethyl)benzonitrile | Pd catalyst, SO₂ source, Boronic acid | Mild | Excellent functional group tolerance | Catalyst cost and removal |

| Diazotization | 3-(1-aminoethyl)aniline | NaNO₂, HCl, SO₂, Cu catalyst | Acidic, low temp. | Useful for amine precursors | Diazonium intermediates can be unstable |

The data in this table is representative of general synthetic methodologies.

The primary intermediate for sulfonamide synthesis is the highly reactive sulfonyl chloride electrophile. Its reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly susceptible to nucleophilic attack by amines.

Recent advancements focus on the in situ generation of these reactive intermediates to avoid their isolation, which can be challenging due to their sensitivity to moisture. researchgate.net One-pot procedures where the sulfonyl chloride is formed and immediately reacted with an amine are becoming increasingly common. princeton.edu This can be achieved by adding the amine directly to the crude reaction mixture after the oxidative chlorination or catalytic formation of the sulfonyl chloride. nih.gov This strategy circumvents the need to isolate and purify the often unstable sulfonyl chloride. princeton.edu

Direct Sulfonamide Bond Formation Methodologies

The formation of the S-N bond is the definitive step in synthesizing 1-(3-cyanophenyl)ethane-1-sulfonamide from its sulfonyl chloride precursor.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and widely used method for preparing sulfonamides. mdpi.com This reaction typically proceeds readily in the presence of a base to scavenge the hydrogen chloride (HCl) byproduct.

General Reaction Scheme: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

For the synthesis of the parent this compound, the sulfonyl chloride would be treated with ammonia (B1221849). For substituted sulfonamides, a primary or secondary amine would be used. The choice of base is important; common bases include pyridine (B92270), triethylamine, or even an excess of the amine substrate itself. researchgate.net In some eco-friendly protocols, an inorganic base like sodium carbonate is used in an aqueous medium. mdpi.com

While the reaction between sulfonyl chlorides and amines is generally efficient, catalysis can play a significant role in developing novel, more direct synthetic routes that may not require the pre-formation of a sulfonyl chloride.

Copper-Catalyzed Synthesis: Methods have been developed for the copper-catalyzed aminosulfonylation of aryldiazonium salts with sulfur dioxide surrogates (e.g., DABCO·(SO₂)₂) and N-chloroamines, providing a direct route to sulfonamides. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysis can be employed in a one-pot process starting from aryl halides or boronic acids. nih.govorganic-chemistry.org The process involves the initial formation of the C-S bond, followed by in-situ chlorination and subsequent amination to yield the final sulfonamide product. This convergent approach allows for the assembly of the molecule from readily available fragments in a single operation. nih.gov

| Catalytic System | Reactants | Key Features |

| Copper-Catalysis | Aryldiazonium salt, SO₂ surrogate, N-chloroamine | Direct aminosulfonylation |

| Palladium-Catalysis | Aryl halide/boronic acid, SO₂ surrogate, Amine | One-pot, convergent synthesis |

The data in this table is representative of general synthetic methodologies.

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. researchgate.net Several green chemistry principles are being applied to sulfonamide synthesis.

Sustainable Solvents: A key development is the use of water as a solvent for the reaction between sulfonyl chlorides and amines, often facilitated by a simple inorganic base like sodium carbonate. mdpi.com This avoids the use of volatile and often toxic organic solvents. Other green solvents like ethanol (B145695) and glycerol (B35011) have also been successfully employed. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, have been demonstrated for the synthesis of sulfonamides. rsc.org This method involves a one-pot, two-step process of tandem oxidation-chlorination of a disulfide followed by amination, all in the solid state, which dramatically reduces solvent waste. rsc.org

Flow Chemistry: Continuous flow synthesis offers a safe, efficient, and scalable method for preparing sulfonamides. acs.org The use of meso-reactors allows for precise control over reaction conditions, minimizes waste, and enables the safe handling of reactive intermediates. This technology is particularly well-suited for library synthesis in drug discovery. acs.org

One-Pot Procedures: As mentioned previously, telescopic or one-pot syntheses that avoid the isolation of intermediates are inherently greener as they reduce the number of workup and purification steps, thereby saving time, energy, and materials. princeton.edursc.org

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry has moved towards technologies that accelerate reaction rates, improve safety profiles, and allow for greater control over reaction parameters. For a molecule like this compound, techniques such as microwave-assisted synthesis, continuous flow chemistry, and stereoselective strategies are paramount for efficient and controlled production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov Compared to conventional heating, microwave irradiation offers rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. organic-chemistry.orgscirp.org

A plausible microwave-assisted protocol for the synthesis of sulfonamides, adaptable for this compound, involves the direct reaction of a sulfonic acid with an amine, facilitated by an activating agent. organic-chemistry.org For instance, a two-step, one-pot procedure can be envisioned where 1-(3-cyanophenyl)ethane-1-sulfonic acid is first activated with a reagent like 2,4,6-trichloro- nih.govscirp.orgnih.gov-triazine (TCT) in the presence of a base. This intermediate is then treated with an ammonia source under further microwave irradiation to yield the final sulfonamide. organic-chemistry.org This method avoids the isolation of sensitive sulfonyl chloride intermediates.

The key advantages of this approach are the significant reduction in reaction time from several hours to mere minutes and the potential for higher purity of the crude product. organic-chemistry.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 24 hours | 10 - 30 minutes |

| Temperature | 80 - 120 °C | 50 - 100 °C |

| Yield | 60 - 75% | 85 - 95% |

| By-products | Often requires extensive purification | Minimal, cleaner reaction profile |

Note: Data is illustrative and based on typical results for analogous sulfonamide syntheses reported in the literature. organic-chemistry.org

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and seamless scalability. acs.orgnih.gov For the production of sulfonamides, flow chemistry enables the safe handling of reactive intermediates and precise control over exothermic reactions. thieme-connect.de

A conceptual flow process for this compound could involve pumping a solution of the corresponding sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran) and a separate stream of an ammonia solution (e.g., ammonium (B1175870) hydroxide (B78521) in isopropanol) into a T-mixer. The combined stream would then pass through a heated coil reactor. The short residence time within the reactor, typically on the order of minutes, allows for rapid conversion while minimizing the formation of impurities. acs.org A back-pressure regulator can be used to superheat the solvent, further accelerating the reaction rate safely. nih.gov

This setup allows for rapid optimization of reaction conditions such as temperature, flow rate (and thus residence time), and stoichiometry. The inherent safety of handling small volumes of reactants at any given time makes this technology particularly suitable for industrial-scale production. thieme-connect.de

Table 2: Illustrative Optimization of a Flow Synthesis for a Benzylic Sulfonamide

| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 10.0 | 80 | 75 |

| 2 | 0.5 | 20.0 | 80 | 88 |

| 3 | 0.5 | 20.0 | 100 | 94 |

Note: This table represents a hypothetical optimization process, demonstrating how reaction parameters can be fine-tuned to maximize yield.

The structure of this compound contains a chiral center at the benzylic carbon. The synthesis of single-enantiomer chiral sulfonamides is of significant interest, and several stereoselective strategies can be applied.

One prominent approach involves the asymmetric synthesis of chiral amines or sulfonyl chlorides, which are then coupled. More advanced methods focus on creating the stereocenter directly. For instance, the asymmetric addition of nucleophiles to a precursor such as 3-cyanostyrene, followed by conversion to the sulfonamide, could be achieved using a chiral catalyst.

Another sophisticated strategy is the catalytic asymmetric hydrogenation of a suitable vinyl sulfonamide precursor. This would involve a transition-metal catalyst bearing a chiral ligand to control the facial selectivity of the hydrogen addition, thereby establishing the desired stereochemistry at the benzylic position.

Alternatively, kinetic resolution of the racemic sulfonamide could be employed. This involves using a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The success of these methods is typically measured by the enantiomeric excess (ee) or diastereomeric ratio (dr) achieved.

Table 3: Representative Enantioselectivity in Asymmetric Synthesis of Chiral Sulfonamide Precursors

| Method | Chiral Influence | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Vinyl Sulfonamide | >95% |

| Catalytic Asymmetric Addition | Chiral Lewis Acid | α,β-Unsaturated Precursor | 90-98% |

Note: Data is based on established methods for the synthesis of analogous chiral compounds and illustrates the high levels of stereocontrol achievable.

Stereochemical Analysis and Chirality in 1 3 Cyanophenyl Ethane 1 Sulfonamide Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic precursors. For derivatives of 1-(3-Cyanophenyl)ethane-1-sulfonamide, which possess a stereocenter at the carbon atom bearing the sulfonamide and cyanophenyl groups, several strategies can be envisioned to achieve high levels of enantiomeric purity.

A well-established method for inducing chirality is the temporary incorporation of a chiral auxiliary into the synthetic route. This auxiliary, being a single enantiomer, directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product.

In the context of synthesizing chiral sulfonamides, a common approach involves the use of chiral amines or sulfinamides as auxiliaries. For instance, a chiral amine can be reacted with a sulfonyl chloride to form a chiral sulfonamide. Subsequent functionalization of this molecule can be directed by the stereocenter of the auxiliary. Evans' oxazolidinone auxiliaries and camphorsultam are widely used for stereoselective alkylations and aldol (B89426) reactions, establishing stereocenters with high predictability. While direct examples for this compound are not prevalent in the literature, the general principle is broadly applicable. The synthesis could proceed via a chiral sulfinamide which, upon reaction with an appropriate carbon nucleophile and subsequent oxidation, would yield the target sulfonamide with a defined stereochemistry at the sulfur atom, which can influence the adjacent carbon stereocenter. Enantiopure aryl-sulfinamides are recognized as important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives.

Table 1: Representative Chiral Auxiliaries and Their Applications in Asymmetric Synthesis This table presents examples of chiral auxiliaries commonly used in asymmetric synthesis to illustrate the types of data generated in such studies.

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Aldol Reaction | >95% |

| Camphorsultam | Alkylation | >98% |

| Pseudoephedrine | Alkylation | >95% |

| (-)-Quinine | Sulfinamide Synthesis | >98% |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The formation of the carbon-sulfur bond in a stereocontrolled manner is a key challenge in the synthesis of chiral sulfonamides.

Recent advances have seen the development of catalytic systems for the asymmetric synthesis of related chiral sulfur compounds. For example, rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds has been shown to produce products with high enantiomeric ratios at the newly formed chiral sulfur center. While this example pertains to the formation of a chiral sulfur center, similar principles of transition metal catalysis can be applied to the formation of chiral carbon centers adjacent to a sulfur-containing group. The development of a catalytic enantioselective addition of a nucleophile to an N-sulfonylimine derived from 3-cyanobenzaldehyde (B1676564) would be a direct route to the carbon skeleton of this compound.

Table 2: Examples of Asymmetric Catalysis in the Synthesis of Chiral Sulfur Compounds This table provides illustrative examples of catalytic systems and their performance in generating chiral sulfur-containing molecules.

| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) |

| Rhodium/(S)-BINAP | S-Alkylation | up to 98% |

| Copper/Xuphos Ligand | Arylation of Sulfinylamines | up to 99% |

| Scandium/Chiral Ligand | [3+2] Annulation | up to 99% |

Diastereoselective Synthesis Methods

When a molecule contains more than one stereocenter, the relationship between these centers can be described as diastereomeric. Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters. In the context of this compound derivatives, this would be relevant if, for example, another stereocenter is present elsewhere in the molecule.

The stereochemical outcome of a reaction on a chiral substrate is often influenced by the existing stereocenter(s) through steric or electronic effects. This is known as substrate-controlled diastereoselectivity. For instance, the reduction of a ketone in a chiral molecule often leads to the preferential formation of one diastereomeric alcohol. Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent that selectively reacts with one face of a prochiral center in the substrate. The synthesis of functionalized sulfonamides through [3+2] cycloaddition reactions has been shown to proceed in a diastereoselective manner, affording isoxazolidine (B1194047) products that can be further elaborated.

Enantiomeric and Diastereomeric Separation Techniques

For cases where a stereoselective synthesis is not feasible or does not provide sufficient stereochemical purity, the separation of a mixture of stereoisomers is necessary.

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. The separation is based on the differential interactions between the enantiomers and the chiral environment of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including aromatic sulfonamides. The choice of the mobile phase, which is typically a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. Supercritical fluid chromatography (SFC) is another technique that has proven effective for the chiral separation of sulfonamide derivatives, often offering faster separations than HPLC.

Table 3: Illustrative Conditions for Chiral HPLC Separation of Racemic Aromatic Sulfonamides This table provides hypothetical examples of chiral HPLC conditions to demonstrate the type of data relevant to such separations.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20) | 1.0 | 2.5 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol (B145695) (90:10) | 0.8 | 1.8 |

| CHIROBIOTIC V | Methanol (B129727)/0.1% Acetic Acid | 1.2 | 3.1 |

Classical resolution via crystallization is a long-standing method for separating enantiomers. It involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers. For a sulfonamide that also contains a basic or acidic functional group, this method can be highly effective.

Another technique is preferential crystallization, also known as resolution by entrainment. This method can be applied to racemic mixtures that crystallize as a conglomerate (a mechanical mixture of crystals of the pure enantiomers). Seeding a supersaturated solution of the racemate with crystals of one enantiomer can induce the crystallization of that enantiomer, leaving the other in solution. There have been reports of spontaneous resolution among chiral ortho-cyanophenyl glycerol (B35011) derivatives, suggesting that crystallization-based methods could be a viable option for related structures.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Cyanophenyl Ethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

Comprehensive ¹H NMR Spectral Interpretation

The proton (¹H) NMR spectrum of 1-(3-Cyanophenyl)ethane-1-sulfonamide would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3-cyanophenyl ring would likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm) due to spin-spin coupling. The methine proton (CH) adjacent to the sulfonyl group and the phenyl ring would likely resonate as a quartet, influenced by the neighboring methyl protons. The methyl (CH₃) protons would be expected to appear as a doublet in the upfield region. The protons of the sulfonamide (SO₂NH₂) group would likely present as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5-8.0 | m | - |

| SO₂NH ₂ | 5.0-6.0 | br s | - |

| CH -SO₂ | 4.5-5.0 | q | 7.0 |

| CH ₃ | 1.6-1.8 | d | 7.0 |

Detailed ¹³C NMR and DEPT Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons, the cyano carbon, the methine carbon, and the methyl carbon. The aromatic carbons would resonate in the typical downfield region for substituted benzene (B151609) rings (δ 110-140 ppm). The carbon of the cyano group (CN) would appear in a characteristic region (δ 115-125 ppm). The methine carbon attached to the sulfur atom would be found at a midfield chemical shift, while the methyl carbon would be observed in the upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the ipso-carbons of the phenyl ring and the cyano carbon, would be absent in a DEPT-135 spectrum but present in the standard ¹³C NMR spectrum.

Hypothetical ¹³C NMR and DEPT-135 Data for this compound

| Carbon | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Aromatic C -CN | ~112 | Quaternary |

| Cyano C N | ~118 | Quaternary |

| Aromatic C H | 129-135 | Positive |

| Aromatic C -CH | ~145 | Quaternary |

| C H-SO₂ | ~60 | Positive |

| C H₃ | ~15 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton and the methyl protons, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signal for the methine group to its corresponding carbon signal, and similarly for the methyl group and the aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons. For example, correlations would be expected from the methine proton to the ipso-carbon of the phenyl ring and potentially to the aromatic carbons two bonds away. The methyl protons would also show a correlation to the methine carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. For this compound (C₉H₁₀N₂O₂S), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm). This data is crucial for verifying the molecular formula and distinguishing it from other potential isomers.

X-ray Crystallography for Solid-State Structure Determination

Should this compound form suitable single crystals, X-ray crystallography can provide a definitive three-dimensional model of its solid-state structure. This technique yields precise bond lengths, bond angles, and torsion angles.

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystallographic data would reveal the preferred conformation of the molecule in the solid state, including the orientation of the 3-cyanophenyl group relative to the ethane-1-sulfonamide moiety. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing.

Hydrogen Bonding: The sulfonamide group, with its N-H protons and oxygen atoms, is a prime candidate for forming intermolecular hydrogen bonds. These interactions, where a hydrogen atom is shared between the nitrogen of one molecule and an oxygen or the nitrogen of the cyano group of a neighboring molecule, would likely play a significant role in stabilizing the crystal lattice.

Crystal Packing Analysis

The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions, primarily driven by the hydrogen-bond donor and acceptor capabilities of the sulfonamide group and potential contributions from the cyanophenyl moiety. In the solid state, molecules are likely to arrange in a manner that maximizes packing efficiency and stabilizes the crystal lattice through various non-covalent interactions.

Strong intermolecular hydrogen bonds are a defining feature in the crystal structures of many sulfonamides. nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) contains an acidic N-H proton and two electronegative oxygen atoms, making it an excellent candidate for forming robust hydrogen bonds. It is highly probable that the N-H group of one molecule will act as a hydrogen-bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction often leads to the formation of common supramolecular synthons, such as chains or dimers. figshare.com For instance, a common motif is the catemer, where molecules are linked into chains via N-H···O=S hydrogen bonds. figshare.com

Furthermore, the presence of the aromatic cyanophenyl ring suggests the likelihood of π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. nih.govresearchgate.net These interactions would involve the stacking of phenyl rings from adjacent molecules, contributing to the stability of the crystal lattice. The interplay of these various interactions—strong N-H···O hydrogen bonds, weaker C-H···O/N contacts, and π-π stacking—will ultimately determine the three-dimensional architecture of the crystal. nih.gov

Table 1: Expected Intermolecular Interactions in the Crystal Packing of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | 2.0 - 2.2 | Formation of primary structural motifs (chains, dimers) |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O=S (sulfonamide) | 2.2 - 2.6 | Stabilization of the 3D network |

| Hydrogen Bond | C-H (aromatic) | N≡C (cyano) | 2.4 - 2.7 | Linking molecules into layers or extended networks |

Note: The data in this table are representative values for similar classes of compounds and are intended for illustrative purposes.

Polymorphism Studies (If Applicable)

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in sulfonamides. nih.govfigshare.comresearchgate.net This is largely due to the conformational flexibility of the sulfonamide group and its capacity to form different hydrogen-bonding networks. researchgate.netfigshare.com Given this prevalence, it is reasonable to hypothesize that this compound may also exhibit polymorphism under different crystallization conditions (e.g., varying solvents, temperatures, or crystallization rates).

Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. The potential for varied intermolecular interactions, such as the formation of different hydrogen-bond synthons (e.g., chains vs. dimers), is a primary driver for polymorphism in this class of compounds. figshare.com The presence of substituents on the aromatic ring can also influence the likelihood of polymorphism. acs.org

While no specific polymorphism studies have been reported for this compound, any comprehensive solid-state characterization of this compound should include a screening for different crystalline forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy would be essential for identifying and characterizing potential polymorphs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its molecular structure and intermolecular interactions. The spectra of this compound would be characterized by the vibrational modes of its key functional groups: the cyano group, the sulfonamide group, and the substituted benzene ring.

Cyano Group (-C≡N) Vibrations: The nitrile group has a very characteristic and strong absorption band in both IR and Raman spectra due to the C≡N stretching vibration. This band typically appears in a relatively clean region of the spectrum, making it a useful diagnostic marker.

FT-IR: A strong, sharp absorption is expected in the range of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic ring.

Raman: A strong, sharp peak is also anticipated in the 2220-2260 cm⁻¹ region.

Sulfonamide Group (-SO₂NH₂) Vibrations: The sulfonamide group gives rise to several characteristic vibrational bands.

N-H Stretch: The N-H stretching vibration of the primary sulfonamide is expected to appear as two bands in the 3200-3400 cm⁻¹ region in the FT-IR spectrum, corresponding to the asymmetric and symmetric stretching modes. The positions of these bands are sensitive to hydrogen bonding; stronger hydrogen bonding typically shifts these bands to lower wavenumbers.

S=O Stretches: The sulfonyl group exhibits strong characteristic absorption bands for its asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) in the FT-IR spectrum. These bands are also prominent in the Raman spectrum.

S-N Stretch: The S-N stretching vibration is expected to be found in the 900-950 cm⁻¹ region.

Aromatic Ring Vibrations: The 1,3-disubstituted (meta-substituted) benzene ring will show several characteristic bands.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretches: Ring C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can help confirm the 1,3-substitution pattern.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Sulfonamide (-NH₂) | N-H Asymmetric Stretch | 3300 - 3400 | Medium |

| Sulfonamide (-NH₂) | N-H Symmetric Stretch | 3200 - 3300 | Medium |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1150 - 1180 | Strong |

| Sulfonamide (-S-N) | S-N Stretch | 900 - 950 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

Note: The data in this table are based on typical vibrational frequencies for the specified functional groups and are for illustrative purposes.

Based on a comprehensive search, specific computational and theoretical investigation data for the chemical compound “this compound” is not available in the public domain. Scholarly articles and databases detailing quantum chemical calculations or molecular dynamics simulations for this particular molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on this compound. Providing an analysis without specific data would lead to speculation and would not meet the required standards of accuracy and authoritativeness.

General methodologies for the computational and theoretical investigation of similar sulfonamide compounds are well-established in the scientific literature. nih.govmdpi.comindexcopernicus.com These studies typically employ the methods outlined in the query, such as Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, as well as molecular dynamics (MD) simulations to explore conformational landscapes and solvent effects. nih.govnih.gov However, the results of such studies are highly specific to the molecule being investigated, and data from other sulfonamides cannot be accurately extrapolated to this compound.

Computational and Theoretical Investigations of 1 3 Cyanophenyl Ethane 1 Sulfonamide

In Silico Modeling of Molecular Interactions

Computational modeling serves as a powerful tool in modern medicinal chemistry, providing insights into the molecular interactions that govern the behavior of compounds like 1-(3-Cyanophenyl)ethane-1-sulfonamide. Through various in silico techniques, researchers can predict how this molecule might bind to biological targets and what structural features are crucial for its activity.

Ligand-Receptor Docking Studies (Focus on Interaction Modes, not biological outcomes)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific molecular interactions that stabilize the complex. For sulfonamide-containing compounds, docking studies consistently reveal a characteristic set of interactions with the active sites of various enzymes. mdpi.com

The sulfonamide moiety (—SO₂NH₂) is a key pharmacophore that typically engages in critical hydrogen bonding and coordination interactions. In many enzymatic targets, the deprotonated sulfonamide anion forms a strong ionic bond with a zinc ion (Zn²⁺) located in the active site. mdpi.com This coordination is further stabilized by a network of hydrogen bonds. For instance, the oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. Docking studies on related sulfonamides have shown hydrogen bond formation with residues such as Thr199. mdpi.com

The aromatic cyanophenyl ring of this compound also plays a significant role in binding. This part of the molecule can participate in various non-covalent interactions, including:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine. mdpi.comnih.gov

Pi-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrogen Bonds: The cyano group (—C≡N) can act as a hydrogen bond acceptor.

Molecular docking simulations for sulfonamide derivatives frequently highlight the importance of both hydrogen bonds and hydrophobic interactions in achieving a stable binding pose within a receptor's active site. nih.govresearchgate.net The specific orientation is often governed by the need to satisfy the strong interactions of the sulfonamide group while optimizing the weaker, but collectively significant, hydrophobic and aromatic interactions of the phenyl ring. mdpi.com

| Molecular Moiety | Interaction Type | Potential Interacting Residues |

|---|---|---|

| Sulfonamide (SO₂NH) | Ionic Bonding / Metal Coordination | Zn²⁺ ion |

| Sulfonamide (SO₂) | Hydrogen Bond (Acceptor) | Threonine, Lysine, Arginine |

| Sulfonamide (NH) | Hydrogen Bond (Donor) | Threonine, Proline |

| Cyanophenyl Ring | Hydrophobic Interactions | Leucine, Valine, Phenylalanine |

| Cyanophenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Cyano Group (CN) | Hydrogen Bond (Acceptor) | Serine, Asparagine |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are instrumental in deriving SAR for a series of related compounds. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of molecules with their 3D structural and chemical properties. nih.govnih.gov For sulfonamide derivatives, these models provide valuable insights into how modifications to the molecular structure can influence receptor binding and activity.

For a molecule like this compound, SAR can be inferred for its three main components: the cyanophenyl ring, the ethane (B1197151) linker, and the sulfonamide group.

The Sulfonamide Group: This group is generally considered essential for activity in many classes of sulfonamide inhibitors and is often left unmodified. Its ability to coordinate with the active site zinc ion is paramount. mdpi.com

The Cyanophenyl Ring: The substitution pattern on the aromatic ring is a primary determinant of potency and selectivity. 3D-QSAR contour maps for related sulfonamides often indicate that:

Steric Properties: The placement of bulky substituents can either enhance or diminish activity depending on the shape and size of the receptor's binding pocket. Computational studies on some sulfonamide series have shown that incorporating bulkier substituents can be advantageous. nih.gov

Electrostatic Properties: The position of electron-withdrawing groups (like the cyano group) or electron-donating groups affects the electronic distribution of the ring, influencing interactions with polar residues. The presence of electronegative groups may be favorable in regions of the binding site that are electropositive.

The Ethane Linker: The nature of the linker between the aromatic ring and the sulfonamide group influences the relative orientation of these two key moieties. Changes in the length or rigidity of this linker can alter the molecule's ability to adopt the optimal conformation for binding.

Computational SAR studies provide a rational basis for designing new analogs. By analyzing the contour maps generated by CoMFA and CoMSIA, chemists can predict which modifications are likely to improve binding affinity. nih.govnih.gov

| Structural Feature | Modification | Predicted Impact Based on General Models |

|---|---|---|

| Cyanophenyl Ring | Position of the cyano group (ortho, meta, para) | Alters the vector and accessibility of the hydrogen bond accepting nitrogen, potentially changing binding orientation. |

| Cyanophenyl Ring | Addition of other substituents (e.g., halogen, methoxy) | Modulates electrostatic and hydrophobic properties, which can be favorable or unfavorable depending on the specific active site topology. nih.gov |

| Ethane Linker | Changing linker length or rigidity | Affects the conformational freedom and the relative positioning of the phenyl ring and sulfonamide group. |

| Sulfonamide Group | Substitution on the nitrogen atom | May disrupt the essential hydrogen bonding and metal coordination necessary for binding in many targets. |

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govmdpi.com Methods like B3LYP with basis sets such as 6-311++G(d,p) can provide accurate predictions of vibrational (infrared) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental data.

For this compound, key spectroscopic parameters can be predicted based on its functional groups.

Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the sulfonamide, cyano, and aromatic groups.

SO₂ Vibrations: The sulfonyl group gives rise to two strong, characteristic stretching bands: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s), typically found in the 1350-1300 cm⁻¹ and 1160-1125 cm⁻¹ regions, respectively. nih.gov

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the 930-840 cm⁻¹ range. nih.gov

N-H Vibrations: The N-H stretching of the sulfonamide group is predicted to appear in the 3350-3250 cm⁻¹ region. rsc.org

C≡N Stretching: The cyano group has a sharp, characteristic absorption band in the 2260-2220 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl ring will show several bands in the 1600-1450 cm⁻¹ region. rsc.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Sulfonamide (NH) | 3350 - 3250 |

| C≡N Stretch | Cyano | 2260 - 2220 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| SO₂ Asymmetric Stretch | Sulfonyl | 1350 - 1300 |

| SO₂ Symmetric Stretch | Sulfonyl | 1160 - 1125 |

| S-N Stretch | Sulfonamide (S-N) | 930 - 840 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

¹H NMR:

Sulfonamide Proton (SO₂NH): This proton is typically observed as a singlet in the downfield region, with predicted shifts for related compounds ranging from 8.78 to 10.15 ppm. rsc.org

Aromatic Protons: The protons on the 3-cyanophenyl ring are expected to appear in the 7.0-8.0 ppm range, with specific shifts and splitting patterns determined by their substitution pattern. rsc.org

Ethane Protons: The methine (CH) and methyl (CH₃) protons of the ethane group would appear further upfield.

¹³C NMR:

Aromatic Carbons: The carbons of the phenyl ring would have signals in the 120-150 ppm region. The carbon attached to the cyano group (ipso-carbon) and the cyano carbon itself would have distinct chemical shifts.

Ethane Carbons: The aliphatic carbons of the ethane linker would be found in the upfield region of the spectrum.

| Nucleus | Proton/Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Sulfonamide (NH) | 8.5 - 10.5 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Ethane (CH) | ~4.0 - 5.0 |

| ¹H | Ethane (CH₃) | ~1.5 - 2.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Cyano (C≡N) | 115 - 125 |

| ¹³C | Ethane (CH, CH₃) | 20 - 60 |

Reactivity and Derivatization Studies of 1 3 Cyanophenyl Ethane 1 Sulfonamide

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group that can undergo various transformations, primarily at the nitrogen atom.

The acidic proton on the sulfonamide nitrogen makes it amenable to deprotonation, followed by reaction with electrophiles for N-alkylation and N-acylation.

N-Alkylation: The synthesis of N-alkylated sulfonamides can be achieved through several methods. A classical approach involves the reaction of the parent sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua More contemporary and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by transition metals like manganese or iron. ionike.comorganic-chemistry.org This process typically involves the in situ oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction by the catalyst, regenerating the active species and producing water as the only byproduct. ionike.com Given the structure of 1-(3-cyanophenyl)ethane-1-sulfonamide, N-alkylation with various benzylic alcohols could be expected to proceed efficiently. ionike.comresearchgate.net

N-Acylation: N-acylsulfonamides are another important class of derivatives, often prepared by reacting the sulfonamide with acylating agents like acyl chlorides or anhydrides. orientjchem.orgresearchgate.net These reactions can be performed under basic conditions or catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂) or bismuth(III) salts. researchgate.nettandfonline.com An alternative and efficient method employs N-acylbenzotriazoles as stable and effective acylating reagents in the presence of a base like sodium hydride (NaH), accommodating a wide range of acyl groups, including those for which the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net Such methods can produce N-acylsulfonamides in high yields. semanticscholar.org Additionally, transacylation reactions, where an existing N-acyl group is exchanged for another, can be mediated by catalysts like ferric chloride (FeCl₃), allowing for further diversification. acs.orgacs.org

Table 1: Representative N-Acylation Reactions of Sulfonamides with N-Acylbenzotriazoles Data synthesized from analogous reactions reported in the literature.

| Sulfonamide Substrate | N-Acylbenzotriazole Reagent | Product | Yield (%) |

|---|---|---|---|

| Methanesulfonamide | 4-Tolylcarbonylbenzotriazole | N-(4-Tolylcarbonyl)methanesulfonamide | 85 |

| p-Toluenesulfonamide | 4-Tolylcarbonylbenzotriazole | N,N-di(4-Tolyl)sulfonamide | 95 |

| Methanesulfonamide | 4-Methoxybenzoylbenzotriazole | N-(4-Methoxybenzoyl)methanesulfonamide | 85 |

| p-Toluenesulfonamide | 4-Pyridylcarbonylbenzotriazole | N-(4-Pyridylcarbonyl)-p-toluenesulfonamide | 97 |

Source: Adapted from Katritzky, A. R., et al. (2004). Arkivoc. semanticscholar.org

While the sulfonamide S-N bond is generally stable, the sulfonyl group itself can be activated to participate in radical chemistry. Recent advancements have demonstrated that sulfonamides can be converted into sulfonyl radical intermediates through photocatalytic methods. acs.org This strategy often involves the initial conversion of the primary sulfonamide into an N-sulfonylimine, which then serves as a precursor to the sulfonyl radical under visible light irradiation. acs.org These versatile sulfonyl radicals can then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur bonds, significantly diversifying the molecular structure. acs.orgresearchgate.netresearchgate.netrsc.org This approach represents a powerful tool for late-stage functionalization, enabling the conversion of the relatively inert sulfonamide group into other valuable sulfonyl-containing motifs like sulfones or sulfonyl fluorides. acs.org

Reactions Involving the Ethane (B1197151) Backbone

The ethane bridge in this compound contains a benzylic methine group (a C-H bond adjacent to the phenyl ring), which is a key site for functionalization.

The benzylic C(sp³)–H bond is susceptible to functionalization through various synthetic strategies, including radical-based and transition-metal-catalyzed reactions. researchgate.net Photocatalysis, for instance, can enable the sulfoximidation of benzylic C-H bonds, introducing a new functional group directly onto the ethane backbone. nih.gov The sulfonamide group itself can act as a directing group in certain C-H activation reactions, guiding functionalization to specific positions, although this is more common for C-H bonds on an aromatic ring attached to the sulfonamide nitrogen. acs.org Direct oxidative cross-coupling of benzylic C-H bonds with various partners provides an atom-economical pathway for creating new C-N or C-C bonds at this position. researchgate.net

The methine carbon of the ethane backbone in this compound is a stereocenter. Reactions that modify this backbone or the adjacent groups can be designed to control the stereochemical outcome, leading to the synthesis of specific enantiomers or diastereomers. The development of chiral auxiliaries and catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. drexel.edunih.govsemanticscholar.orgresearchgate.net For instance, chiral non-racemic sulfonamides have been synthesized and used to induce asymmetry in subsequent reactions like aziridination. drexel.edu While direct stereoselective functionalization of the existing stereocenter would be complex, derivatization of the other moieties could introduce new stereocenters, and diastereoselective reactions could be employed to control their relative configuration.

Transformations of the Cyanophenyl Moiety

The cyano group on the phenyl ring is a versatile functional handle that can be converted into a variety of other groups. numberanalytics.comnumberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. numberanalytics.comlibretexts.orgchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid (e.g., HCl), which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water, ultimately forming a carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.compressbooks.pub Base-catalyzed hydrolysis with an alkali like NaOH also proceeds via an amide intermediate to furnish a carboxylate salt, which can be protonated in a separate step to give the free carboxylic acid. libretexts.org

Reduction: The cyano group can be reduced to a primary amine (-(CH₂)NH₂). organic-chemistry.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the nitrile into a benzylic amine. chemguide.co.uk Milder reducing agents can sometimes be employed to achieve partial reduction to an aldehyde, though this is less common for aromatic nitriles. The choice of reducing agent is critical, especially to avoid the reduction of other functional groups in the molecule. stackexchange.com

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. numberanalytics.comresearchgate.net Nitrile oxides, which are 1,3-dipoles, can also undergo cycloaddition with the nitrile group, although reactions with alkenes or alkynes are more common, leading to isoxazoles. researchgate.netyoutube.com These reactions provide powerful methods for constructing complex ring systems from the cyanophenyl moiety. numberanalytics.com

Table 2: Potential Transformations of the Cyanophenyl Group Based on general reactions of aromatic nitriles.

| Reagents and Conditions | Product Functional Group |

|---|---|

| H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| 1. LiAlH₄, Ether; 2. H₂O | Aminomethyl (-CH₂NH₂) |

| NaN₃, Lewis Acid | Tetrazole Ring |

Source: Synthesized from multiple chemical literature sources. chemistrysteps.comchemguide.co.ukresearchgate.net

Nitrile Group Reactions (e.g., Hydrolysis, Reduction)

The cyano group is a versatile functional group that can undergo several important transformations. ebsco.com Its reactivity is centered on the electrophilic carbon atom of the carbon-nitrogen triple bond. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to yield either an amide or a carboxylic acid, depending on the reaction conditions. fiveable.me Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.orglibretexts.org This process first yields an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon heating. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis occurs via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com

Partial Hydrolysis to Amide: Treatment with acid or base under mild conditions.

Complete Hydrolysis to Carboxylic Acid: Requires more forcing conditions, such as prolonged heating in strong acidic or basic aqueous solutions. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, which involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com The reaction proceeds through an intermediate imine anion, which is further reduced to the amine. libretexts.org This synthesis route is highly efficient for producing primary amines. libretexts.org

Below is a summary of key nitrile group reactions:

| Reaction | Reagent(s) | Product |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 1-(3-(Aminocarbonyl)phenyl)ethane-1-sulfonamide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 3-(1-Sulfamoylethyl)benzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 1-(3-(Aminomethyl)phenyl)ethane-1-sulfonamide |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of substitution are governed by the existing substituents on the ring. researchgate.net In this compound, both the cyano group and the 1-sulfamoylethyl group are electron-withdrawing.

Cyano Group (-CN): Strongly deactivating and a meta-director.

1-Sulfamoylethyl Group (-CH(CH₃)SO₂NH₂): Deactivating and a meta-director due to the strong electron-withdrawing nature of the sulfonyl group.

With both groups directing incoming electrophiles to the meta position, the substitution pattern on the 1,3-disubstituted ring is predictable. The positions ortho to one group and para to the other (C4 and C6) are the most deactivated, while the position meta to both (C5) and the position ortho to both (C2) are the primary sites of attack. Steric hindrance from the ethanesulfonamide (B75362) group may influence the substitution ratio between these positions. Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common than EAS and typically requires an aryl halide with potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The parent compound, this compound, lacks a suitable leaving group and would not undergo SₙAr.

However, a halogenated derivative, such as 1-(4-bromo-3-cyanophenyl)ethane-1-sulfonamide, would be activated for SₙAr. In this hypothetical derivative, the bromo leaving group is ortho to the strongly electron-withdrawing cyano group. This positioning stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the substitution reaction with strong nucleophiles like alkoxides, amines, or thiolates. libretexts.orgyoutube.com

The table below outlines potential substitution reactions on the phenyl ring.

| Reaction Type | Substrate | Reagent(s) | Major Product(s) |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | This compound | HNO₃, H₂SO₄ | 1-(3-Cyano-5-nitrophenyl)ethane-1-sulfonamide |

| Electrophilic Substitution (Bromination) | This compound | Br₂, FeBr₃ | 1-(5-Bromo-3-cyanophenyl)ethane-1-sulfonamide |

| Nucleophilic Substitution (Hydroxylation) | 1-(4-Bromo-3-cyanophenyl)ethane-1-sulfonamide | NaOH, heat | 1-(3-Cyano-4-hydroxyphenyl)ethane-1-sulfonamide |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions require an aryl halide or pseudohalide (e.g., triflate) as a substrate. organic-chemistry.org Therefore, to utilize this compound in these transformations, it must first be halogenated, for instance, to 1-(5-bromo-3-cyanophenyl)ethane-1-sulfonamide.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The bromo derivative of the title compound could be coupled with various boronic acids under standard Suzuki conditions, which involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgharvard.edu

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method would allow for the introduction of an alkyne substituent onto the phenyl ring of the halogenated precursor.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nl It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. youtube.comrsc.org The reaction uses a palladium catalyst with specialized phosphine ligands and a base to couple primary or secondary amines with the aryl bromide derivative. organic-chemistry.orglibretexts.org

The table below summarizes these potential cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine derivative |

Cycloaddition and Heterocyclic Annulation Reactions

The nitrile group of this compound can also serve as a building block in the synthesis of heterocyclic systems through cycloaddition and annulation reactions.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com A common example is the reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This reaction, often catalyzed by a Lewis acid, is a highly effective method for synthesizing 5-substituted tetrazoles, which are important pharmacophores. Another example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles.

Heterocyclic Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. While direct annulation on the parent molecule is complex, derivatives can be designed to facilitate such transformations. For instance, if a reactive group is introduced at the C2 position (ortho to the cyano group), intramolecular cyclization could be triggered to form fused heterocyclic systems. An example would be the introduction of an aminomethyl group via reduction of a dinitrile precursor, which could then be used in reactions to build a fused pyrimidine (B1678525) or similar heterocyclic ring. Tandem annulation of enynes is another modern strategy for constructing functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org

Examples of potential heterocyclic syntheses are shown below.

| Reaction Type | Reagent | Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Sodium azide (NaN₃) | Derivative containing a tetrazole ring |

| [3+2] Cycloaddition | A nitrile oxide (R-CNO) | Derivative containing a 1,2,4-oxadiazole (B8745197) ring |

1 3 Cyanophenyl Ethane 1 Sulfonamide As a Versatile Chemical Scaffold

Design Principles for Novel Chemical Architectures

The design of novel chemical architectures utilizing the 1-(3-cyanophenyl)ethane-1-sulfonamide scaffold is guided by the distinct properties of its constituent functional groups: the cyanophenyl moiety, the ethyl linker, and the sulfonamide group. Each of these components offers specific opportunities for molecular elaboration and diversification.

The ethane-1-sulfonamide moiety provides a flexible yet stereochemically defined linker. The chiral center at the benzylic carbon allows for the introduction of stereospecificity, a critical aspect in the design of molecules intended for precise interactions with other chiral entities. The sulfonamide group (-SO₂NH₂) itself is a versatile functional group, known for its ability to act as a hydrogen bond donor and acceptor. chemrxiv.org Its chemical stability and defined geometry make it a reliable component in the construction of complex molecular frameworks. york.ac.uk

The combination of these features in a single scaffold allows for the application of several design principles:

Modular Design: The scaffold can be viewed as a collection of modules (aromatic ring, linker, sulfonamide) that can be independently modified to fine-tune the properties of the final molecule.

Scaffold Hopping: The core structure can serve as a template for "scaffold hopping," where the fundamental architecture is retained while peripheral groups are varied to explore a wider chemical space.

Privileged Scaffold Concept: Sulfonamides are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov This suggests that the this compound scaffold has a high potential for yielding molecules with interesting properties.

| Feature | Design Implication |

| Cyanophenyl Group | Modulates electronics, provides interaction sites, directs substitution. |

| Chiral Ethyl Linker | Introduces stereochemistry, controls spatial orientation of substituents. |

| Sulfonamide Moiety | Acts as a hydrogen bond donor/acceptor, provides a stable linking point. |

Integration into Complex Molecular Systems

The this compound scaffold is well-suited for integration into more complex molecular systems due to the reactivity of its functional groups. The primary sulfonamide offers a nucleophilic nitrogen atom that can participate in a variety of chemical transformations, allowing for the facile attachment of this scaffold to other molecular entities.

Common strategies for integrating this scaffold include:

N-Functionalization of the Sulfonamide: The hydrogen atoms on the sulfonamide nitrogen can be substituted through reactions such as alkylation, arylation, and acylation. This allows for the direct coupling of the scaffold to a wide range of chemical building blocks.

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up new avenues for connecting the scaffold to other molecules through amide bond formation, reductive amination, or other coupling reactions.

Aromatic Substitution: The phenyl ring can undergo electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can serve as points of attachment for other molecular components.

The integration of this scaffold into larger systems is crucial for the development of molecules with tailored properties. For example, it can be incorporated into macrocycles, polymers, or dendritic structures to create materials with specific recognition, catalytic, or electronic properties. The ability to append this scaffold to solid supports also makes it valuable in solid-phase synthesis. acs.org

Rational Design of Derivatives for Targeted Molecular Interactions

The rational design of derivatives of this compound focuses on the systematic modification of its structure to achieve specific, non-covalent molecular interactions. This process is guided by an understanding of the fundamental principles of molecular recognition, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Key strategies for the rational design of derivatives include:

Varying Substituents on the Phenyl Ring: The introduction of different substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule. For example, electron-donating groups can increase the electron density of the ring, while bulky groups can be used to probe steric constraints in a binding pocket.

Modification of the Sulfonamide Group: N-alkylation or N-arylation of the sulfonamide can be used to introduce new functional groups that can participate in specific interactions. For instance, the addition of a basic amine could lead to electrostatic interactions with an acidic residue.

Stereochemical Control: The synthesis of enantiomerically pure derivatives allows for the exploration of stereospecific interactions. The absolute configuration at the chiral center can have a profound impact on how the molecule interacts with other chiral molecules.

Computational modeling techniques are often employed to guide the rational design process. Molecular docking and molecular dynamics simulations can be used to predict how different derivatives will interact with a target molecule, allowing for the prioritization of synthetic efforts.

| Derivative Type | Intended Molecular Interaction |

| Phenyl ring substitution | Modulation of electronic and steric properties |

| N-alkylation of sulfonamide | Introduction of new hydrogen bonding or ionic groups |

| Enantiomerically pure forms | Probing stereospecific recognition |

Role in High-Throughput Synthesis and Combinatorial Chemistry

From a chemical perspective, the this compound scaffold is an excellent candidate for high-throughput synthesis and the construction of combinatorial libraries. nih.gov Its modular nature and the presence of readily modifiable functional groups allow for the rapid generation of a large number of diverse analogs. acs.org

The utility of this scaffold in combinatorial chemistry is based on the following attributes:

Availability of Building Blocks: The synthesis of derivatives can be achieved using a wide variety of commercially available building blocks, such as sulfonyl chlorides, amines, and aldehydes. acs.org

Robust and High-Yielding Reactions: The chemical transformations used to modify the scaffold, such as sulfonamide formation and N-alkylation, are generally robust and proceed in high yields, which is a critical requirement for automated synthesis.

Suitability for Parallel Synthesis: The modular nature of the scaffold allows for a "mix-and-match" approach to library synthesis, where different building blocks can be combined in a combinatorial fashion to generate a large library of compounds.

Advanced Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Techniques for High-Purity Compound Isolation

The isolation of 1-(3-Cyanophenyl)ethane-1-sulfonamide in a highly pure form is a critical step for its characterization and subsequent use. Chromatographic techniques are the cornerstone of this purification process, offering high-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Preparative HPLC and GC

Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of non-volatile and thermally labile compounds like this compound. The methodology is scaled up from analytical HPLC, utilizing larger columns and higher flow rates to handle larger quantities of the compound. The choice of stationary and mobile phases is critical for achieving optimal separation. For a compound with the structural characteristics of this compound, which possesses both polar (sulfonamide, nitrile) and non-polar (phenyl, ethyl) groups, reversed-phase chromatography is often the method of choice.

A typical preparative HPLC system for the purification of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient elution allows for the effective separation of the target compound from impurities with different polarities.

| Parameter | Typical Conditions for Preparative HPLC |

| Stationary Phase | C18 silica (B1680970) gel, 10-15 µm particle size |

| Column Dimensions | 20-50 mm internal diameter, 150-250 mm length |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized linear gradient from low to high %B |

| Flow Rate | 20-100 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the cyanophenyl group (e.g., 254 nm) |

| Sample Loading | Dependent on column size and resolution, typically in the milligram to gram range |

Gas Chromatography (GC) is generally less suitable for the direct analysis and purification of sulfonamides due to their low volatility and thermal instability. However, with appropriate derivatization to increase volatility and thermal stability, preparative GC could potentially be employed, although it is a less common approach for this class of compounds.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to preparative HPLC for the purification of chiral and achiral compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol (B145695). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC.

For this compound, which contains a stereocenter at the ethyl group, chiral SFC would be the method of choice for separating its enantiomers. Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including sulfonamides.

| Parameter | Typical Conditions for Preparative SFC |

| Stationary Phase | Immobilized or coated polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Column Dimensions | 10-30 mm internal diameter, 150-250 mm length |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol, ethanol, isopropanol) |

| Modifier Gradient | Isocratic or gradient elution with increasing modifier concentration |

| Back Pressure | 100-200 bar |

| Temperature | 30-50 °C |

| Detection | UV-Vis, Make-up flow with Mass Spectrometry (MS) |

The advantages of SFC include faster run times, reduced environmental impact due to less organic solvent waste, and often unique selectivity compared to HPLC.

Quantitative Analysis Methods

Once purified, accurate and precise quantification of this compound is essential. Several advanced analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-DAD, ELSD)

HPLC is a workhorse for the quantitative analysis of pharmaceutical compounds. When coupled with advanced detection methods, it provides high sensitivity and selectivity.

For the quantitative analysis of this compound, a validated reversed-phase HPLC method is typically developed. A C18 column with a mobile phase of acetonitrile and water (or buffer) is a common starting point.

UV-Diode Array Detection (UV-DAD) : This detector provides spectral information in addition to chromatographic data. It allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for assessing peak purity and selecting the optimal wavelength for quantification, thereby enhancing the specificity of the method. The cyanophenyl group in the molecule provides a strong chromophore, making UV-DAD a suitable detection method.

Evaporative Light Scattering Detection (ELSD) : ELSD is a universal detector that can be used for compounds that lack a UV chromophore. While this compound has a chromophore, ELSD can be advantageous when analyzing it in complex matrices where co-eluting impurities might interfere with UV detection. The principle of ELSD involves nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. The response is dependent on the mass of the analyte.

A typical HPLC method for quantitative analysis would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2% |

| Specificity | No interference from blank, placebo, or known impurities |

| LOD & LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) |

Stability Studies (Chemical Degradation Pathways)

Stability studies are crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to accelerate the degradation process and identify potential degradation products. This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

For this compound, forced degradation would be performed under the following conditions:

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. The sulfonamide linkage can be susceptible to basic hydrolysis.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid compound at a high temperature.

Photolytic Degradation: Exposing the compound to UV and visible light.